molecular formula C6H6NNaO6S2 B12657407 Sodium;2-amino-5-sulfobenzenesulfonate CAS No. 68466-09-1

Sodium;2-amino-5-sulfobenzenesulfonate

Cat. No.: B12657407
CAS No.: 68466-09-1
M. Wt: 275.2 g/mol
InChI Key: JYKSCWRCLLNCHG-UHFFFAOYSA-M
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Description

Sodium hydrogen 4-aminobenzene-1,3-disulphonate (CAS 2650-17-1), commonly known as Xylene Cyanole FF, is a synthetic aromatic sulfonate dye. Its molecular formula is C₂₅H₂₇N₂NaO₆S₂, with a molecular weight of 538.61 g/mol . Structurally, it features a central benzene ring substituted with amino, ethylamino, ethylimino, and sulfonate groups, forming a conjugated system responsible for its vivid blue color. The compound is primarily used as a biological stain and tracking dye in electrophoresis due to its high solubility and stability in aqueous buffers .

Properties

CAS No.

68466-09-1

Molecular Formula

C6H6NNaO6S2

Molecular Weight

275.2 g/mol

IUPAC Name

sodium 2-amino-5-sulfobenzenesulfonate

InChI

InChI=1S/C6H7NO6S2.Na/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);/q;+1/p-1

InChI Key

JYKSCWRCLLNCHG-UHFFFAOYSA-M

Canonical SMILES

[H+].C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium hydrogen aniline-2,4-disulphonate typically involves the sulfonation of aniline. Aniline is reacted with concentrated sulfuric acid to produce the corresponding sulfonic acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of sodium hydrogen aniline-2,4-disulphonate follows a similar synthetic route. The process involves large-scale sulfonation reactions, followed by neutralization with sodium hydroxide to obtain the sodium salt form of the compound .

Chemical Reactions Analysis

Types of Reactions: Sodium hydrogen aniline-2,4-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted aniline compounds .

Scientific Research Applications

Sodium hydrogen aniline-2,4-disulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium hydrogen aniline-2,4-disulphonate exerts its effects involves its interaction with various molecular targets. The sulfonic acid groups in the compound can form strong interactions with proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name CAS Number Molecular Formula Key Functional Groups
Sodium hydrogen 4-aminobenzene-1,3-disulphonate (Xylene Cyanole FF) 2650-17-1 C₂₅H₂₇N₂NaO₆S₂ Amino, ethylamino, sulfonate
Disodium 4-formylbenzene-1,3-disulphonate 33513-44-9 C₇H₄Na₂O₇S₂ Formyl, sulfonate
4-Aminobenzene-1,3-disulfonic acid 137-51-9 C₆H₇NO₆S₂ Amino, sulfonic acid
Sodium benzene-1,3-disulfonate 831-59-4 C₆H₄Na₂O₆S₂ Sulfonate
Potassium hydrogen 4-amino-5-hydroxynaphthalene-1,3-disulphonate 2040-96-2 C₁₀H₈KNO₈S₂ Amino, hydroxyl, sulfonate, naphthalene

Structural Insights :

  • Xylene Cyanole FF is distinguished by its complex substitution pattern (amino, ethylamino, and ethylimino groups) compared to simpler sulfonates like sodium benzene-1,3-disulfonate .
  • Disodium 4-formylbenzene-1,3-disulphonate contains a formyl group, making it reactive in aldehyde-based syntheses .
  • 4-Aminobenzene-1,3-disulfonic acid lacks sodium counterions, rendering it more acidic .
Physical and Chemical Properties
Property Xylene Cyanole FF Disodium 4-formylbenzene-1,3-disulphonate 4-Aminobenzene-1,3-disulfonic acid
Melting Point 295°C Not reported Not reported
Solubility High in water Soluble in polar solvents Soluble in water
Stability Stable under ambient conditions Hygroscopic Decomposes at high pH
pH Sensitivity Stable in neutral buffers Reactive in acidic conditions Acidic (pKa ~1.5)

Key Observations :

  • Xylene Cyanole FF exhibits superior thermal stability compared to 4-aminobenzene-1,3-disulfonic acid, which decomposes under alkaline conditions .
  • Disodium 4-formylbenzene-1,3-disulphonate’s hygroscopic nature limits its use in moisture-sensitive applications .

Comparison :

  • Xylene Cyanole FF’s synthesis is more complex due to multiple functionalizations, while simpler sulfonates like sodium benzene-1,3-disulfonate are derived from direct sulfonation .

Functional Differences :

  • Xylene Cyanole FF’s conjugated structure enables UV-vis absorbance, critical for tracking DNA/RNA migration .
  • Sodium benzene-1,3-disulfonate’s surfactant properties stem from its dual sulfonate groups .

Q & A

Q. What are the established synthesis routes for Sodium hydrogen 4-aminobenzene-1,3-disulphonate, and how do reaction conditions influence yield?

The compound can be synthesized via sulfonation of precursor aromatic amines. For example, sulfonation of 4-aminobenzenesulfonic acid with fuming sulfuric acid under controlled temperature (e.g., 150–180°C) introduces the second sulfonate group. Reaction conditions such as acid concentration, temperature, and duration must be optimized to avoid over-sulfonation or decomposition. Post-synthesis neutralization with sodium hydroxide yields the sodium salt .

Q. Which spectroscopic techniques are most effective for characterizing Sodium hydrogen 4-aminobenzene-1,3-disulphonate?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR can confirm aromatic proton environments and sulfonate group positions.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1180 cm1^{-1} (S=O stretching) and ~1040 cm1^{-1} (S-O stretching) validate sulfonate groups.
  • Mass Spectrometry (MS): High-resolution MS (e.g., ESI-MS) confirms molecular weight (538.61 g/mol) and fragmentation patterns .

Q. What are the stability considerations for handling and storing this compound?

The compound is hygroscopic and should be stored in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption. Avoid exposure to strong oxidizing agents or extreme pH conditions, as sulfonate groups may hydrolyze. Storage temperatures should not exceed 25°C, and flammability risks are minimal based on safety data .

Advanced Research Questions

Q. How can high-performance liquid chromatography (HPLC) methods be optimized for quantifying trace impurities in this compound?

Use a C18 reverse-phase column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v). Detect impurities via UV-Vis at 254 nm, calibrated against standards like 4-hydroxybenzoic acid or phenol. System suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) ensure resolution of sulfonate derivatives and by-products .

Q. What degradation pathways occur under advanced oxidation processes (AOPs), and how do by-products impact ecotoxicity?

AOPs (e.g., UV/H2_2O2_2) likely cleave the azo or aromatic bonds, generating intermediates such as 4-aminophenol or sulfonated quinones. Computational methods (e.g., Fukui function analysis) predict reactive sites for hydroxyl radical attack. Ecotoxicity assays (e.g., LC50_{50} for Daphnia magna) are critical, as some by-products (e.g., hydroquinone) exhibit mutagenicity .

Q. How can computational modeling predict the compound’s reactivity in aqueous environments?

Density Functional Theory (DFT) simulations model electron density distributions to identify reactive sites. Solvent effects (e.g., polarizable continuum models) simulate aqueous stability. Compare predicted redox potentials with experimental cyclic voltammetry data to validate degradation pathways .

Q. How should researchers resolve contradictions in reported spectral data or solubility profiles?

Discrepancies may arise from synthesis impurities (e.g., residual sulfonic acids) or hydration states. Cross-validate using:

  • Thermogravimetric Analysis (TGA): Determine hydration water content.
  • X-ray Diffraction (XRD): Confirm crystalline vs. amorphous forms.
  • Solubility Tests: Compare solubility in polar aprotic solvents (e.g., DMSO) under standardized conditions .

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